Cas no 2034322-86-4 (2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine)

2-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine is a structurally complex heterocyclic compound featuring a pyrazine core substituted with methoxy and pyrrolidinyloxy groups, further modified by a 3-fluoro-4-methoxybenzenesulfonyl moiety. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of biologically active molecules targeting enzyme inhibition or receptor modulation. The presence of fluorine and methoxy groups enhances its metabolic stability and binding affinity, while the sulfonyl linkage contributes to improved solubility and pharmacokinetic properties. Its well-defined molecular architecture makes it suitable for medicinal chemistry applications, offering opportunities for further derivatization to optimize pharmacological activity. The compound is typically handled under controlled conditions due to its reactive functional groups.
2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine structure
2034322-86-4 structure
Product Name:2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine
CAS No:2034322-86-4
MF:C16H18FN3O5S
MW:383.394626140594
CID:5348687
Update Time:2025-10-16

2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine Chemical and Physical Properties

Names and Identifiers

    • 2-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine
    • 2-[1-(3-fluoro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-3-methoxypyrazine
    • 2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine
    • Inchi: 1S/C16H18FN3O5S/c1-23-14-4-3-12(9-13(14)17)26(21,22)20-8-5-11(10-20)25-16-15(24-2)18-6-7-19-16/h3-4,6-7,9,11H,5,8,10H2,1-2H3
    • InChI Key: MGYUOFOMYBHLDJ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=C(C=1)F)OC)(N1CCC(C1)OC1C(=NC=CN=1)OC)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 561
  • XLogP3: 1.5
  • Topological Polar Surface Area: 99.2

2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6488-1693-2μmol
2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine
2034322-86-4
2μmol
$57.0 2023-09-08
Life Chemicals
F6488-1693-5μmol
2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine
2034322-86-4
5μmol
$63.0 2023-09-08
Life Chemicals
F6488-1693-10μmol
2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine
2034322-86-4
10μmol
$69.0 2023-09-08
Life Chemicals
F6488-1693-20μmol
2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine
2034322-86-4
20μmol
$79.0 2023-09-08
Life Chemicals
F6488-1693-1mg
2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine
2034322-86-4
1mg
$54.0 2023-09-08
Life Chemicals
F6488-1693-2mg
2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine
2034322-86-4
2mg
$59.0 2023-09-08
Life Chemicals
F6488-1693-3mg
2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine
2034322-86-4
3mg
$63.0 2023-09-08
Life Chemicals
F6488-1693-4mg
2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine
2034322-86-4
4mg
$66.0 2023-09-08
Life Chemicals
F6488-1693-5mg
2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine
2034322-86-4
5mg
$69.0 2023-09-08
Life Chemicals
F6488-1693-10mg
2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine
2034322-86-4
10mg
$79.0 2023-09-08

2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine Related Literature

Additional information on 2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine

Introduction to Compound with CAS No. 2034322-86-4 and Product Name: 2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine

The compound with the CAS number 2034322-86-4 and the product name 2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural complexity of this molecule, characterized by its pyrazine and pyrrolidine moieties, makes it a promising candidate for further investigation in drug discovery and development.

One of the most striking features of this compound is its 3-fluoro-4-methoxybenzenesulfonyl group, which is integrated into a pyrrolidinyl backbone. The presence of fluorine and methoxy substituents in the aromatic ring enhances the molecule's metabolic stability and binding affinity to biological targets. This structural motif has been extensively studied in medicinal chemistry due to its ability to modulate enzyme activity and receptor interactions. Recent research has demonstrated that such fluoro-substituted aromatic sulfonamides can exhibit potent inhibitory effects on various enzymes, including kinases and proteases, which are crucial targets in oncology and inflammatory diseases.

The pyrazine core of the molecule is another key feature that contributes to its biological relevance. Pyrazines are a class of heterocycles that are widely recognized for their pharmacological properties. They have been incorporated into numerous drug candidates due to their ability to interact with biological macromolecules in a highly specific manner. In particular, 3-methoxypyrazines have shown promise in the development of antiviral and anticancer agents. The combination of a pyrazine ring with a sulfonylated pyrrolidine moiety in this compound suggests potential applications in modulating signaling pathways that are dysregulated in diseases such as cancer and neurodegeneration.

Recent advancements in computational chemistry have enabled the rational design of molecules like 2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine by predicting their binding modes to target proteins. Molecular docking studies have indicated that this compound can effectively interact with key residues in enzymes such as tyrosine kinases, which are overexpressed in many cancer cell lines. The fluorine atom, in particular, plays a critical role in stabilizing the binding interactions by increasing the electrostatic affinity between the molecule and its target. This has led to the hypothesis that derivatives of this compound could exhibit enhanced efficacy as inhibitors of these kinases.

In addition to its potential as an enzyme inhibitor, this compound may also exhibit other biological activities. For instance, the presence of an oxygenated sulfonyl group could facilitate interactions with nucleophilic sites on proteins, leading to allosteric modulation of enzyme activity. Such allosteric mechanisms are increasingly recognized as important for achieving high selectivity and potency in drug design. Furthermore, the methoxy group on the pyrazine ring could influence solubility and metabolic stability, making it an attractive feature for developing orally bioavailable drugs.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include sulfonylation reactions, nucleophilic substitution at the pyrrolidine nitrogen, and etherification at the methoxypyrazine position. Advances in synthetic methodologies have made it possible to construct complex heterocyclic frameworks like this one with greater efficiency and precision. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in forming carbon-carbon bonds between the pyrrolidine and pyrazine moieties.

Once synthesized, compounds like 2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine undergo rigorous characterization using spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies provide detailed insights into the molecular structure and conformational preferences of the compound, which are essential for understanding its biological behavior. High-resolution NMR experiments have been particularly valuable in elucidating the connectivity between different functional groups within the molecule.

The pharmacokinetic properties of this compound are also critical considerations during drug development. Studies using computational models have predicted that it may exhibit favorable oral bioavailability due to its moderate lipophilicity and absence of polar functional groups that could lead to rapid metabolism or renal clearance. However, further experimental validation is needed to confirm these predictions. In vitro assays have been used to assess metabolic stability by exposing the compound to liver microsomes under various conditions.

Preclinical studies are currently underway to evaluate the safety and efficacy of derivatives of this compound in animal models. Initial results suggest that it can modulate key signaling pathways associated with cancer progression without significant toxicity at therapeutic doses. These findings have generated considerable interest among researchers who are exploring novel strategies for targeting dysregulated pathways in diseases such as cancer.

The potential therapeutic applications of 2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine extend beyond oncology. Its ability to interact with enzymes involved in inflammation suggests that it may also be effective against autoimmune diseases such as rheumatoid arthritis or multiple sclerosis. Additionally, its structural features make it a versatile scaffold for designing molecules with targeted actions against specific disease pathways.

In conclusion,2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine (CAS No 2034322-86-4) represents a promising lead compound for further pharmaceutical development. Its unique structural features combined with computational predictions suggest potential applications across multiple therapeutic areas including oncology,cancer, inflammation,autoimmune diseases,and beyond,drug discovery,development,biological activities,medicinal chemistry,and pharmacological properties.,These findings underscore its significance as a valuable tool for advancing our understanding of disease mechanisms and developing novel treatments.,The ongoing research into this compound highlights its potential as an important contributor to future medical breakthroughs.

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd